5,5-DIETHYL-1-(PIPERIDINOCARBONYL)-5,6-DIHYDROPYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE
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Overview
Description
5,5-DIETHYL-1-(PIPERIDINOCARBONYL)-5,6-DIHYDROPYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE is a complex heterocyclic compound that belongs to the class of pyrroloisoquinolines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[2,1-a]isoquinolines, including 5,5-DIETHYL-1-(PIPERIDINOCARBONYL)-5,6-DIHYDROPYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE, can be achieved through multicomponent 1,3-dipolar cycloaddition reactions. This method involves the reaction of isoquinoline, 2-bromoacetophenones, and non-symmetrical acetylenic dipolarophiles in the presence of 1,2-epoxypropane as a solvent . The reaction conditions are typically mild, and the structure of the resulting compounds is confirmed using IR and NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include scaling up the multicomponent reactions and employing continuous flow techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5,5-DIETHYL-1-(PIPERIDINOCARBONYL)-5,6-DIHYDROPYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles and electrophiles depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
5,5-DIETHYL-1-(PIPERIDINOCARBONYL)-5,6-DIHYDROPYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,5-DIETHYL-1-(PIPERIDINOCARBONYL)-5,6-DIHYDROPYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-c]isoquinolines: These compounds share a similar core structure but differ in the position of the nitrogen atom and the substituents.
Indolo[2,1-a]isoquinolines: These compounds have an indole ring fused to the isoquinoline core, resulting in different chemical and biological properties.
Uniqueness
5,5-DIETHYL-1-(PIPERIDINOCARBONYL)-5,6-DIHYDROPYRROLO[2,1-A]ISOQUINOLINE-2,3-DIONE is unique due to its specific substitution pattern and the presence of the piperidinocarbonyl group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H26N2O3 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
5,5-diethyl-1-(piperidine-1-carbonyl)-6H-pyrrolo[2,1-a]isoquinoline-2,3-dione |
InChI |
InChI=1S/C22H26N2O3/c1-3-22(4-2)14-15-10-6-7-11-16(15)18-17(19(25)21(27)24(18)22)20(26)23-12-8-5-9-13-23/h6-7,10-11H,3-5,8-9,12-14H2,1-2H3 |
InChI Key |
JYGFJAIEAMRPNW-UHFFFAOYSA-N |
SMILES |
CCC1(CC2=CC=CC=C2C3=C(C(=O)C(=O)N31)C(=O)N4CCCCC4)CC |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C3=C(C(=O)C(=O)N31)C(=O)N4CCCCC4)CC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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